7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, commonly referred to as CGP37157, is a benzothiazepine derivative of clonazepam. [] Its primary use in scientific research is as a tool for investigating the role of mitochondrial calcium (Ca²⁺) handling. While initially thought to be a selective inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger (mNCX), further research has revealed that CGP37157 can affect other Ca²⁺ transport systems as well. [, ]
CGP37157 was first synthesized and characterized in the context of studying mitochondrial calcium handling. It belongs to the class of benzothiazepines, a group of compounds noted for their diverse biological activities, including calcium channel blocking and neuroprotective effects. The compound has been extensively studied for its effects on neuronal cells, particularly in models of excitotoxicity and oxidative stress .
The synthesis of CGP37157 typically involves several steps, including the formation of key intermediates through reactions such as ortho-lithiation followed by nucleophilic substitution. For instance, one method involves using pivaloyl chloride to protect an amine, which is then reacted with aromatic aldehydes under lithiation conditions to yield the desired benzothiazepine structure .
The synthesis can also be optimized using microwave-assisted techniques to enhance reaction efficiency and yield. For example, reactions conducted at elevated temperatures can significantly improve the formation of the desired product while minimizing by-products .
CGP37157 has a complex molecular structure characterized by a benzothiazepine core. The chemical formula is , and it features a chlorine atom on the phenyl ring, which contributes to its lipophilicity. Key structural features include:
CGP37157 undergoes various chemical reactions that are essential for its pharmacological activity. Its primary reaction mechanism involves blocking mitochondrial sodium/calcium exchangers, which leads to altered calcium homeostasis within cells. This action can prevent excitotoxic damage caused by excessive calcium influx during pathological conditions.
In laboratory settings, CGP37157 has been utilized in high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify its concentration in biological samples, demonstrating its stability under experimental conditions .
The mechanism of action of CGP37157 revolves around its ability to inhibit mitochondrial sodium/calcium exchangers at submicromolar concentrations. This inhibition leads to:
Research indicates that CGP37157 also interacts with voltage-dependent calcium channels at higher concentrations, further contributing to its neuroprotective effects .
CGP37157 exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetic profile and therapeutic efficacy.
CGP37157 is primarily used in scientific research focused on:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3